molecular formula C21H15FO B14621054 [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde CAS No. 60253-21-6

[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde

Cat. No.: B14621054
CAS No.: 60253-21-6
M. Wt: 302.3 g/mol
InChI Key: MDUHUZINYHFEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde: is an organic compound that features a fluorene backbone with a fluorophenyl substituent and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorene and the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination

Major Products Formed

    Oxidation: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]carboxylic acid

    Reduction: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde would depend on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde:

Properties

CAS No.

60253-21-6

Molecular Formula

C21H15FO

Molecular Weight

302.3 g/mol

IUPAC Name

2-[9-(4-fluorophenyl)fluoren-9-yl]acetaldehyde

InChI

InChI=1S/C21H15FO/c22-16-11-9-15(10-12-16)21(13-14-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14H,13H2

InChI Key

MDUHUZINYHFEPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.